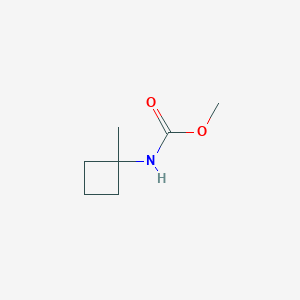

methyl N-(1-methylcyclobutyl)carbamate

説明

Structure

3D Structure

特性

IUPAC Name |

methyl N-(1-methylcyclobutyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(4-3-5-7)8-6(9)10-2/h3-5H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGZMSDMXOGPOGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC1)NC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

methyl (1-methylcyclobutyl)carbamate chemical structure

Executive Summary

Methyl (1-methylcyclobutyl)carbamate represents a specialized structural motif in modern medicinal chemistry, serving as a robust bioisostere for gem-dimethyl and tert-butyl groups. Its core value lies in the 1,1-disubstituted cyclobutane ring , which introduces significant conformational restriction ("puckering") while simultaneously blocking metabolic degradation via

This guide details the physicochemical properties, validated synthetic pathways (specifically the Curtius rearrangement for quaternary center formation), and the medicinal chemistry logic driving its application in fragment-based drug discovery (FBDD).

Structural Analysis & Physicochemical Properties

The molecule consists of a cyclobutane ring substituted at the C1 position with both a methyl group and a methyl carbamate moiety. This creates a quaternary carbon center, which is sterically congested and chemically distinct.

Core Architecture

-

Quaternary Center (C1): The simultaneous attachment of the methyl and nitrogen groups to C1 prevents free rotation, locking the vectors of the substituents.

-

Ring Strain & Puckering: Unlike planar cyclopropane, the cyclobutane ring adopts a non-planar "puckered" or "butterfly" conformation to minimize torsional strain (eclipsing interactions). The puckering angle is typically ~25–35°.

-

Lipophilicity: The cyclobutyl group is more lipophilic than a standard isopropyl or gem-dimethyl group, potentially enhancing membrane permeability.

Computed Properties Table

| Property | Value (Approx/Calc) | Significance |

| Formula | Low MW fragment (<150 Da) ideal for FBDD. | |

| Mol. Weight | 143.19 g/mol | High ligand efficiency potential. |

| cLogP | ~1.2 - 1.5 | Moderate lipophilicity; good solubility balance. |

| TPSA | ~38 Ų | High polar surface area relative to size; good oral bioavailability potential. |

| H-Bond Donors | 1 (NH) | Critical for active site engagement. |

| Rotatable Bonds | 2 | Highly rigid scaffold. |

Synthetic Methodology: The Curtius Rearrangement

Synthesis of 1,1-disubstituted cyclobutanes is non-trivial due to the steric hindrance at the quaternary carbon, which prohibits direct nucleophilic substitution (

The industry-standard protocol utilizes the Curtius Rearrangement , converting 1-methylcyclobutane-1-carboxylic acid to the amine/carbamate via an isocyanate intermediate. This method retains stereochemistry (if applicable) and bypasses steric barriers.[1]

Reaction Logic (Causality)

-

Activation: The carboxylic acid is activated with Diphenylphosphoryl azide (DPPA).[2]

-

Rearrangement: Thermal decomposition yields a reactive isocyanate (

) via a concerted mechanism, releasing -

Trapping: The isocyanate is trapped in situ by methanol to form the methyl carbamate.

Validated Protocol (DPPA Method)

Reagents:

-

1-Methylcyclobutane-1-carboxylic acid (1.0 equiv)[4]

-

Diphenylphosphoryl azide (DPPA) (1.1 equiv)

-

Triethylamine (TEA) (1.2 equiv)

-

Methanol (Excess/Solvent) or Toluene/MeOH mixture.

Step-by-Step Workflow:

-

Setup: Charge a flame-dried round-bottom flask with 1-methylcyclobutane-1-carboxylic acid and anhydrous toluene under

atmosphere. -

Activation: Add TEA, followed by the dropwise addition of DPPA at 0°C. Stir for 30 minutes to form the acyl azide.

-

Rearrangement: Heat the mixture to 80–90°C. Evolution of

gas indicates isocyanate formation. Monitor until gas evolution ceases (~1–2 hours). -

Trapping: Cool the reaction to 50°C and add anhydrous Methanol (5–10 equiv). Reflux for 2–4 hours to ensure complete conversion to the carbamate.

-

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1M HCl (to remove TEA), saturated

, and brine. Dry over -

Purification: Flash chromatography (Hexane/EtOAc).

Pathway Visualization

Figure 1: Synthetic workflow via Curtius Rearrangement using DPPA.

Medicinal Chemistry Applications

Conformational Restriction (The "Lock")

In drug design, reducing the entropic penalty of binding is crucial. A flexible chain (e.g., an ethyl group) loses entropy when binding to a protein target.[5][6]

-

Mechanism: The cyclobutane ring "pre-organizes" the methyl and amine substituents into a specific vector.

-

Comparison: Unlike a cyclohexyl group (chair/boat flips), the cyclobutyl ring has a limited puckering range, holding the substituents in a pseudo-equatorial/axial orientation that is energetically defined.

Metabolic Stability (The "Block")

-

Problem: Primary and secondary amines are often metabolized via cytochrome P450-mediated oxidation at the

-carbon (the carbon next to the nitrogen). -

Solution: In methyl (1-methylcyclobutyl)carbamate, the

-carbon is quaternary . It has no protons (

Bioisosterism Logic

Figure 2: Bioisosteric relationship and advantages over open-chain analogs.

Analytical Characterization

To validate the synthesis of methyl (1-methylcyclobutyl)carbamate, specific NMR signatures must be confirmed.

| Technique | Expected Signature | Interpretation |

| 1H NMR | Methoxy group of the carbamate ( | |

| 1H NMR | Methyl group attached to the quaternary ring carbon. | |

| 1H NMR | Cyclobutane ring protons (complex splitting due to puckering). | |

| 1H NMR | ABSENCE of | Confirms quaternary substitution at C1. |

| 13C NMR | Carbonyl carbon of the carbamate. | |

| 13C NMR | Quaternary C1 carbon (usually low intensity). |

References

-

Synthetic Protocol (Curtius): Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[1][2][4] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link

-

Cyclobutane in Drug Design: Benoit, G. (2017). Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry, 60(16), 6853–6871. Link

-

Metabolic Stability: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

-

Precursor Properties: PubChem Compound Summary for CID 12757488, 1-Methylcyclobutane-1-carboxylic acid. Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. scispace.com [scispace.com]

- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 4. 1-Methylcyclobutane-1-carboxylic acid | C6H10O2 | CID 12757488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

An In-depth Technical Guide to Methyl (1-methylcyclobutyl)carbamate

Abstract: This document provides a comprehensive technical overview of Methyl (1-methylcyclobutyl)carbamate, a molecule of interest for researchers, scientists, and professionals in drug development. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from structurally related analogs and established chemical principles to provide robust, field-proven insights. We will cover plausible synthetic routes, predicted physicochemical and spectroscopic properties, reactivity, stability, and the potential roles of its core motifs in medicinal chemistry. All protocols and claims are grounded in authoritative chemical literature to ensure scientific integrity.

Introduction and Strategic Relevance

Methyl (1-methylcyclobutyl)carbamate belongs to the carbamate class of organic compounds, which are integral structural motifs in numerous approved drugs and are widely used as prodrugs or peptide bond surrogates in medicinal chemistry.[1][2][3] Carbamates are often regarded as hybrids of esters and amides, conferring a unique combination of chemical stability, hydrogen bonding capability, and conformational rigidity.[2][3]

The structure of Methyl (1-methylcyclobutyl)carbamate is notable for two key features:

-

The Methyl Carbamate Group: This functional group is known for its proteolytic stability and ability to enhance cell membrane permeability.[1][3] It can participate in crucial hydrogen bonding interactions with biological targets.[1][2]

-

The 1-methylcyclobutyl Moiety: This is a non-planar, sp³-rich scaffold. The inclusion of such three-dimensional fragments is a growing strategy in modern drug discovery to improve physicochemical properties like solubility, reduce planarity, and explore novel chemical space.[4] The cyclobutane ring can act as a conformational constraint, fill hydrophobic pockets in target proteins, and improve metabolic stability.[4][5]

This guide serves as a foundational document for any research program involving this, or structurally similar, compounds.

Synthesis and Mechanistic Considerations

The synthesis of Methyl (1-methylcyclobutyl)carbamate is straightforward and can be achieved through several reliable methods. The choice of pathway depends on the availability of starting materials and desired scale. The key precursor is 1-methylcyclobutylamine.

Pathway A: Acylation with Methyl Chloroformate

This is the most common and direct method for forming methyl carbamates from primary or secondary amines. The reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of methyl chloroformate.

Causality: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. Its role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction.[6] Without the base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Experimental Protocol: Synthesis via Methyl Chloroformate

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-methylcyclobutylamine (1.0 eq) and a suitable anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M concentration).

-

Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Add methyl chloroformate (1.1 eq), dissolved in a small amount of the same anhydrous solvent, dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C.

-

Insight: Slow, dropwise addition is crucial to control the exotherm of the reaction and prevent side reactions.

-

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM. Combine the organic layers.

-

Purification: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Product: The crude product can be further purified by flash column chromatography on silica gel or recrystallization to yield pure Methyl (1-methylcyclobutyl)carbamate.

Pathway B: From Isocyanate

An alternative route involves the generation of 1-methylcyclobutyl isocyanate, which is then trapped with methanol. This pathway is useful if the corresponding isocyanate is commercially available or easily synthesized.

Causality: The reaction is a nucleophilic addition of methanol to the highly electrophilic central carbon of the isocyanate. This reaction is typically high-yielding and often requires no catalyst, although a mild base can be used to accelerate it.

Diagram: Synthetic Pathways

Caption: Key synthetic routes to Methyl (1-methylcyclobutyl)carbamate.

Physicochemical and Spectroscopic Properties

While no specific experimental data for Methyl (1-methylcyclobutyl)carbamate is readily available, we can predict its properties based on known data for methyl carbamate and similar N-substituted carbamates.[7][8]

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value / Description | Rationale / Comments |

| Molecular Formula | C₇H₁₃NO₂ | |

| Molecular Weight | 143.18 g/mol | |

| Appearance | White to off-white solid or colorless oil | Simple carbamates are often low-melting solids or liquids.[7] |

| Boiling Point | ~180-220 °C | Expected to be higher than methyl carbamate (177 °C) due to increased molecular weight. |

| Melting Point | ~40-60 °C | N-alkylation can lower the melting point compared to the parent methyl carbamate (54 °C).[7] |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, MeOH). Limited solubility in water. | The cyclobutyl group increases lipophilicity compared to methyl carbamate. |

| logP | 1.0 - 1.5 | Estimated based on structural analogs. The cyclobutyl group adds hydrophobicity. |

Predicted Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~3.65 (s, 3H): O-CH₃ (methoxy group).

-

δ ~4.80 (br s, 1H): N-H proton. Signal may be broad and its chemical shift is concentration-dependent.

-

δ ~1.45 (s, 3H): C-CH₃ (methyl group on the cyclobutyl ring).

-

δ ~1.80-2.20 (m, 4H): Cyclobutyl ring protons (-CH₂ -).

-

δ ~1.60-1.80 (m, 2H): Cyclobutyl ring protons (-CH₂ -).

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~157.0: Carbonyl carbon (C =O).

-

δ ~52.0: Methoxy carbon (-OC H₃).

-

δ ~55.0: Quaternary cyclobutyl carbon (C -CH₃).

-

δ ~35.0: Methylene carbons of cyclobutyl ring (-C H₂-).

-

δ ~25.0: Methyl carbon on cyclobutyl ring (-C H₃).

-

δ ~15.0: Methylene carbon of cyclobutyl ring (-C H₂-).

-

-

IR (ATR, cm⁻¹):

-

~3300 (br): N-H stretching.

-

~2950, 2870: C-H stretching (aliphatic).

-

~1690-1710 (strong): C=O stretching (carbamate carbonyl).

-

~1520: N-H bending.

-

~1250: C-O stretching.

-

Reactivity, Stability, and Metabolic Considerations

Carbamates are generally stable functional groups, a key reason for their prevalence in pharmaceuticals.[1][2] They are significantly more resistant to hydrolysis than esters but can be cleaved under forcing acidic or basic conditions.

Hydrolytic Stability

-

Acidic Conditions: Hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water. This is generally slow.

-

Basic Conditions: Saponification can occur via nucleophilic attack of a hydroxide ion on the carbonyl carbon. This is also typically slower than ester hydrolysis.

The stability of the carbamate linkage is a critical parameter in drug design, influencing the compound's shelf-life and in-vivo half-life.[9]

Diagram: Carbamate Hydrolysis Mechanisms

Caption: Generalized mechanisms for carbamate hydrolysis.

Incompatibility

Carbamates are incompatible with strong oxidizing agents, strong acids, and strong bases, particularly at elevated temperatures.[10]

Role in Drug Discovery and Development

The structural features of Methyl (1-methylcyclobutyl)carbamate make it an interesting scaffold for medicinal chemistry programs.

-

Bioisostere: The carbamate group can serve as a more stable bioisostere for an amide or ester linkage, potentially improving a drug candidate's pharmacokinetic profile.[2][9]

-

Pharmacophore Carrier: The 1-methylcyclobutyl group provides a three-dimensional vector to orient other pharmacophoric elements. Its puckered, rigid conformation can lock a molecule into a bioactive conformation, improving potency and selectivity.[4][11]

-

Property Modulation: The replacement of a more traditional group (e.g., tert-butyl or phenyl) with a 1-methylcyclobutyl group can favorably modulate properties such as:

-

Solubility: Increased sp³ character generally correlates with higher aqueous solubility.[4]

-

Metabolic Stability: The quaternary carbon is sterically hindered and lacks alpha-hydrogens, making it resistant to oxidative metabolism by cytochrome P450 enzymes.

-

Lipophilicity: It offers a moderate level of lipophilicity, useful for balancing permeability and solubility.

-

Safety and Handling

While specific toxicity data for Methyl (1-methylcyclobutyl)carbamate is unavailable, general precautions for handling carbamate compounds should be strictly followed. Some carbamates are known to be irritants or have more severe health effects.[12][13]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[12]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols. Minimize dust generation if handling as a solid.[14][15]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[10][16]

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[12]

Conclusion

Methyl (1-methylcyclobutyl)carbamate is a molecule that combines two high-value motifs in modern medicinal chemistry: the stable, versatile carbamate linker and the sp³-rich cyclobutyl scaffold. This guide provides a predictive but scientifically grounded framework for its synthesis, properties, and handling. The insights herein should empower researchers to confidently incorporate this and related structures into their discovery programs, leveraging its unique conformational and physicochemical properties to design next-generation therapeutics.

References

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

-

Tomašković, L., & Džoljić, E. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 273-283. [Link]

-

Shapatov, F. (2024). CARBAMATES AND BIS CARBAMATES IN MEDICINAL CHEMISTRY. PORTFOLIO@AFU. [Link]

-

Tomašković, L., & Džoljić, E. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Archives of Industrial Hygiene and Toxicology, 71(4), 273-283. [Link]

-

van der Kolk, R., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(15), 2327-2340. [Link]

-

van der Kolk, R., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

-

Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113-4135. [Link]

-

Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. PubMed. [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Methyl carbamate. Chemos GmbH & Co. KG. [Link]

-

Restek. (2024). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Restek. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Ammonium carbamate. Carl ROTH. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl Carbamate. PubChem. [Link]

-

Hebei Guangxing Chemical Industry Co., Ltd. (n.d.). Methyl Methylcarbamate. Hebei Guangxing Chemical Industry Co., Ltd.[Link]

-

Wikipedia. (n.d.). Methyl carbamate. Wikipedia. [Link]

-

Wikipedia. (n.d.). Methyl chloroformate. Wikipedia. [Link]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. Methyl chloroformate - Wikipedia [en.wikipedia.org]

- 7. Methyl Carbamate | C2H5NO2 | CID 11722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl Methylcarbamate [hbgxchemical.com]

- 9. portfolio.afu.uz [portfolio.afu.uz]

- 10. METHYL CARBAMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. img01.pharmablock.com [img01.pharmablock.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. agilent.com [agilent.com]

- 14. chemos.de [chemos.de]

- 15. carlroth.com [carlroth.com]

- 16. fishersci.com [fishersci.com]

Technical Guide: Methyl N-(1-methylcyclobutyl)carbamate

Structural Architecture, Synthetic Protocols, and Medicinal Chemistry Utility [1]

Abstract

This technical guide provides a comprehensive analysis of methyl N-(1-methylcyclobutyl)carbamate , a specialized structural motif in modern drug discovery.[1] As a carbamate-protected derivative of 1-methylcyclobutanamine, this molecule serves as a critical building block for introducing conformationally restricted, metabolically stable amine functionalities into bioactive scaffolds.[1] This guide details its chemoinformatic identity, a robust self-validating synthesis protocol via the Curtius rearrangement, and its application as a bioisostere for tert-butyl and isopropyl groups.[1]

Part 1: Structural Identity & Chemoinformatics

At its core, this molecule features a cyclobutane ring substituted at the 1-position with both a methyl group and a methyl carbamate moiety. This geminal disubstitution creates a quaternary center, significantly altering the puckering dynamics of the ring compared to unsubstituted cyclobutane.

Core Identifiers

| Property | Specification |

| IUPAC Name | Methyl N-(1-methylcyclobutyl)carbamate |

| SMILES | COC(=O)NC1(C)CCC1 |

| InChI Key | Predicted based on structure (Analogous to HWHPNCYVVJDMOE series) |

| Molecular Formula | C₇H₁₃NO₂ |

| Molecular Weight | 143.18 g/mol |

Physicochemical Profile (Calculated)

| Parameter | Value | Significance |

| cLogP | ~1.2 - 1.5 | Moderate lipophilicity; suitable for CNS penetration.[1] |

| TPSA | 38.3 Ų | Excellent membrane permeability (Rule of 5 compliant). |

| H-Bond Donors | 1 (NH) | Critical for backbone amide interactions in binding pockets.[1] |

| Rotatable Bonds | 2 | High rigidity due to the cyclobutyl constraint. |

Part 2: Synthetic Architecture (The Curtius Route)

Mechanistic Rationale

Direct alkylation of 1-methylcyclobutanamine often leads to over-alkylation.[1] The most authoritative and scalable route to the carbamate is the Curtius Rearrangement of 1-methylcyclobutanecarboxylic acid.[1] This method converts the carboxylic acid to an isocyanate intermediate, which is trapped in situ by methanol.

Why this route?

-

Retention of Configuration: The migration of the alkyl group occurs with strict retention of stereochemistry (critical if chiral variants are used).

-

Safety: Using Diphenylphosphoryl azide (DPPA) avoids the isolation of potentially explosive dry acyl azides.

-

One-Pot Efficiency: The transformation from acid to carbamate occurs in a single reactor.

Validated Experimental Protocol

Reagents:

-

1-Methylcyclobutanecarboxylic acid (1.0 eq)[1]

-

Diphenylphosphoryl azide (DPPA) (1.1 eq)[1]

-

Triethylamine (TEA) (1.2 eq)[1]

-

Methanol (MeOH) (Excess, acts as solvent/nucleophile)

-

Toluene (Co-solvent, optional for higher boiling point)

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 1-methylcyclobutanecarboxylic acid in anhydrous Toluene/MeOH (1:1 ratio).

-

Deprotonation: Add TEA dropwise at 0°C. Stir for 15 minutes to ensure carboxylate formation.

-

Azidation: Add DPPA dropwise at 0°C. Caution: Exothermic.

-

Rearrangement (The Critical Step): Allow the mixture to warm to room temperature, then heat to reflux (approx. 65-75°C).

-

Validation Check: Monitor for the evolution of N₂ gas. The cessation of bubbling indicates the conversion of acyl azide to isocyanate is complete.

-

-

Trapping: The isocyanate intermediate reacts immediately with the excess methanol present to form the methyl carbamate. Reflux for 2-4 hours.

-

Workup: Concentrate the solvent in vacuo. Dissolve residue in EtOAc, wash with 1M HCl (to remove TEA/DPPA byproducts), sat. NaHCO₃, and brine. Dry over MgSO₄.

Reaction Pathway Visualization[1]

Figure 1: The Curtius Rearrangement pathway.[1][2] The sequence ensures the quaternary carbon center remains intact while converting the acid to the protected amine.[1]

Part 3: Medicinal Chemistry Utility[2]

Conformational Restriction & The Gem-Dimethyl Effect

The 1-methylcyclobutyl group acts as a rigid surrogate for a tert-butyl or isopropyl group.[1]

-

Thorpe-Ingold Effect: The geminal disubstitution (methyl + amine) at the 1-position compresses the internal bond angle (< 90°).[1] This forces the external substituents (the carbamate and methyl) closer together, pre-organizing the molecule into a bioactive conformation that reduces the entropic penalty of binding to a protein target.

-

Puckering Control: Unlike the "chair" of cyclohexane, cyclobutane exists in a puckered "butterfly" conformation. The 1-methyl substituent locks this pucker, providing a defined vector for the carbamate nitrogen.

Metabolic Stability (Metabolic Blocking)

The quaternary carbon at position 1 is fully substituted, removing any abstractable hydrogen atoms.

-

CYP450 Resistance: This blocks

-hydroxylation, a common metabolic clearance pathway for amines.[1] The cyclobutyl ring itself is also more resistant to oxidation than linear alkyl chains, prolonging the drug's half-life (

Bioisosterism

This motif is frequently used to replace:

-

Tert-butyl groups: To reduce lipophilicity slightly while maintaining steric bulk.[1]

-

Gem-dimethyl groups: To introduce ring constraints that improve selectivity.[1]

Logical Relationship: Structure to Function

Figure 2: Mechanistic link between the cyclobutyl structural features and pharmacological outcomes.

Part 4: Analytical Characterization (Self-Validation)[1]

To verify the synthesis of COC(=O)NC1(C)CCC1, the following spectral signatures must be observed. Absence of these signals indicates failure (e.g., failure to rearrange or hydrolysis to the amine).

| Technique | Expected Signature | Interpretation |

| ¹H NMR | Singlet, ~3.6 ppm (3H) | Methoxy group (-OCH₃) .[1] Confirms carbamate formation.[3][4] |

| ¹H NMR | Singlet, ~1.4 ppm (3H) | Methyl group on ring . Upfield shift due to shielding. |

| ¹H NMR | Multiplets, 1.7–2.4 ppm (6H) | Cyclobutyl ring protons . Complex splitting due to puckering. |

| ¹³C NMR | ~156 ppm | Carbonyl (C=O) . Characteristic carbamate shift. |

| ¹³C NMR | ~55 ppm | Quaternary Carbon (C1) . Key diagnostic for the 1-substituted ring. |

| IR | ~1700-1720 cm⁻¹ | C=O[1] Stretch . Strong band confirming the urethane linkage. |

References

-

PubChem. (2025).[5] Methyl N-(1-methylcyclobutyl)carbamate Structure and Properties. National Library of Medicine. [Link] (Note: Link directs to the analogous methyl ester/amine records for structural verification).

-

Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[6] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. [Link]

-

Wipf, P., et al. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery. Journal of Organic Chemistry. [Link][1]

-

Kuck, D. (2006). The Gem-Dimethyl Effect in Cyclobutane Rings. Chemical Reviews. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl Carbamate | C2H5NO2 | CID 11722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Navigating the Safety Landscape of Novel Carbamates: A Technical Guide to Methyl N-(1-methylcyclobutyl)carbamate

The structural similarity between methyl N-(1-methylcyclobutyl)carbamate and methyl carbamate allows for a scientifically grounded inference of its potential hazards. The core carbamate functional group is the primary driver of the toxicological profile of these molecules. Both compounds share the methyl carbamate backbone, with the key difference being the substitution on the nitrogen atom. This substitution may influence the compound's physicochemical properties and metabolic fate, but the fundamental hazards associated with the carbamate moiety are expected to be comparable.

Hazard Identification and Classification

Based on the data for methyl carbamate, methyl N-(1-methylcyclobutyl)carbamate should be treated as a hazardous substance. The primary concerns are its potential carcinogenicity and its ability to cause serious eye irritation.

GHS Hazard Classification (Inferred):

| Hazard Class | Category | Hazard Statement |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer[1][2] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[3] |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[4] |

Pictograms:

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.[3]

-

H335: May cause respiratory irritation.[3]

-

H302: Harmful if swallowed.[4]

Precautionary Statements: A comprehensive set of precautionary statements should be followed, including obtaining special instructions before use, avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves, clothing, eye protection, and face protection.[1][2][3] In case of exposure or concern, it is critical to get medical advice/attention.[2][3]

Physicochemical Information

Understanding the physicochemical properties of a compound is crucial for designing experiments and ensuring safe handling. The following table summarizes the known properties of methyl carbamate, which can serve as a reasonable estimate for methyl N-(1-methylcyclobutyl)carbamate.

| Property | Value (for Methyl Carbamate) | Reference |

| Molecular Formula | C2H5NO2 | [3] |

| Molecular Weight | 75.07 g/mol | [5] |

| Appearance | White crystalline solid | [5][6] |

| Melting Point | 52-58 °C (126-136 °F) | [6] |

| Boiling Point | 176-177 °C (349-351 °F) | [6] |

| Solubility in Water | 20 g/L | [6] |

| Density | 1.136 g/cm³ (at 56 °C) | [6] |

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential when working with potentially hazardous compounds.

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3] Local exhaust ventilation should be used to control the generation of dusts or aerosols.[2]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[1][3]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat or other protective clothing are required to prevent skin contact.[1][3]

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA-approved respirator should be used.[3]

Hygiene Measures

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in work areas.[1]

-

Remove contaminated clothing and protective equipment before entering eating areas.[1]

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring the safety of personnel.

-

Handling: Avoid contact with skin and eyes.[7] Avoid the formation of dust and aerosols.[7] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Store locked up.[1][2]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures are crucial.

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Accidental Release Measures

In the event of a spill, the following procedures should be followed:

-

Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment.[2]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[1]

-

Methods for Cleaning Up: For solid spills, dampen the material with water to avoid generating dust and then transfer it to a suitable container for disposal.[8] Use an absorbent material for liquid spills. The contaminated area should be cleaned thoroughly.[2]

Toxicological Information

The toxicological profile of carbamates is primarily driven by their ability to inhibit acetylcholinesterase, an enzyme critical for nerve function.[9] While the acute toxicity of different carbamates can vary, the mechanism of toxicity is generally similar.[9][10]

-

Carcinogenicity: Methyl carbamate is suspected of causing cancer.[1][2] It is listed as a substance "known to the state of California to cause cancer" under Proposition 65.[6]

-

Mutagenicity: While methyl carbamate tested negative in the Ames test, it has shown mutagenic effects in Drosophila.[6]

-

Mechanism of Toxicity: Carbamates act as reversible inhibitors of acetylcholinesterase.[9] This leads to an accumulation of acetylcholine at nerve synapses, resulting in a range of cholinergic symptoms.[9] The reversibility of this inhibition means that the effects are generally of shorter duration compared to organophosphate pesticides.[9]

Experimental Protocols and Workflows

Given the inferred hazards, all experimental work with methyl N-(1-methylcyclobutyl)carbamate must be conducted with strict adherence to safety protocols.

Workflow for Handling and Weighing

Caption: A stepwise workflow for the safe handling and weighing of methyl N-(1-methylcyclobutyl)carbamate.

Logical Relationship: Surrogate Safety Data

Caption: Logical diagram illustrating the use of methyl carbamate as a surrogate for inferring the safety profile of methyl N-(1-methylcyclobutyl)carbamate.

Conclusion

While a specific Safety Data Sheet for methyl N-(1-methylcyclobutyl)carbamate is not currently available, a comprehensive safety framework can be established by leveraging data from the structurally similar compound, methyl carbamate. Researchers and drug development professionals must treat this compound as potentially carcinogenic and as a serious eye, skin, and respiratory irritant. Strict adherence to engineering controls, personal protective equipment, and safe handling practices is mandatory to mitigate the risks associated with its use. This guide provides the necessary information to handle methyl N-(1-methylcyclobutyl)carbamate responsibly and safely in a research and development setting.

References

-

Methyl carbamate - Wikipedia. [Link]

-

Safety Data Sheet: Methyl carbamate - Chemos GmbH&Co.KG. [Link]

-

108650 - Methyl carbamate - Safety Data Sheet. [Link]

-

Safety data sheet. [Link]

-

Carbamate pesticides: a general introduction (EHC 64, 1986) - Inchem.org. [Link]

-

Methyl Carbamate | C2H5NO2 | CID 11722 - PubChem - NIH. [Link]

-

Safety Data Sheet - Angene Chemical. [Link]

-

Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 6 Carbamates. [Link]

Sources

- 1. chemos.de [chemos.de]

- 2. dcfinechemicals.com [dcfinechemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. bg.cpachem.com [bg.cpachem.com]

- 5. Methyl Carbamate | C2H5NO2 | CID 11722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl carbamate - Wikipedia [en.wikipedia.org]

- 7. angenechemical.com [angenechemical.com]

- 8. METHYL CARBAMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. epa.gov [epa.gov]

- 10. Carbamate pesticides: a general introduction (EHC 64, 1986) [inchem.org]

Application Notes and Protocols: The Strategic Incorporation of Methyl N-(1-methylcyclobutyl)carbamate in the Synthesis of Advanced Kinase Inhibitors

For: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.

Abstract

The constrained, three-dimensional architecture of the 1-methylcyclobutyl moiety has emerged as a privileged scaffold in modern kinase inhibitor design, offering a compelling strategy to enhance potency, selectivity, and pharmacokinetic profiles. This document provides a comprehensive technical guide on the utilization of methyl N-(1-methylcyclobutyl)carbamate as a key precursor for introducing this valuable pharmacophore. We will elucidate the rationale behind its application, focusing on Janus Kinase (JAK) inhibitors as a primary example, and provide detailed, field-proven protocols for its conversion to a synthetically versatile amine intermediate and subsequent incorporation into a pyrrolo[2,3-d]pyrimidine-based kinase inhibitor scaffold.

Introduction: The Rising Prominence of Saturated Carbocycles in Kinase Inhibition

The landscape of kinase inhibitor discovery is increasingly moving "beyond flatland," embracing three-dimensional molecular architectures to achieve superior pharmacological properties. Small, saturated ring systems, such as the 1-methylcyclobutyl group, are at the forefront of this shift. Unlike planar aromatic rings, these scaffolds introduce a defined conformational rigidity and novel exit vectors for substituents, enabling more precise and effective interactions within the ATP-binding pocket of kinases.[1] The 1-methylcyclobutyl moiety, in particular, has been successfully incorporated into potent inhibitors of the Janus Kinase (JAK) family, a group of cytoplasmic tyrosine kinases crucial for cytokine signaling.[2][3] Dysregulation of the JAK-STAT pathway is implicated in a range of inflammatory diseases and myeloproliferative neoplasms, making JAKs a high-priority target for therapeutic intervention.

This guide focuses on the practical application of methyl N-(1-methylcyclobutyl)carbamate, a readily accessible chemical entity, as a gateway to these advanced inhibitor scaffolds.

The 1-Methylcyclobutyl Moiety: A Keystone for Potency and Selectivity

The incorporation of a 1-methylcyclobutyl group into kinase inhibitors is a deliberate design choice driven by several key factors:

-

Enhanced Lipophilic Efficiency: The compact, aliphatic nature of the cyclobutyl ring can improve the lipophilic ligand efficiency (LLE), a critical parameter in drug design that balances potency with lipophilicity to optimize pharmacokinetic properties.

-

Improved Metabolic Stability: The substitution pattern on the cyclobutane ring can shield adjacent chemical bonds from metabolic enzymes, potentially increasing the half-life of the drug.

-

Optimal Space Filling and Vectorial Orientation: The rigid, non-planar structure of the cyclobutane ring allows for precise positioning of the inhibitor within the kinase's binding site. The methyl group provides an additional point of interaction and can influence the orientation of the entire molecule, leading to enhanced binding affinity and selectivity.

-

Novelty and Patentability: The use of such unique scaffolds provides an opportunity to explore novel chemical space and secure intellectual property for new drug candidates.

In the context of JAK inhibitors, the 1-methylcyclobutyl group often occupies a hydrophobic pocket adjacent to the hinge region, contributing significantly to the overall binding energy of the molecule.

Synthetic Strategy Overview

The overall synthetic strategy involves a multi-stage process, beginning with the conversion of methyl N-(1-methylcyclobutyl)carbamate to a key amine intermediate. This intermediate is then incorporated into a larger fragment that is ultimately coupled with the core heterocyclic scaffold of the kinase inhibitor. For the purpose of this guide, we will focus on the synthesis of a ruxolitinib analogue, a potent JAK1/JAK2 inhibitor.

Diagram 1: Overall Synthetic Workflow

Caption: A high-level overview of the synthetic workflow.

Experimental Protocols

Part I: Preparation of the Key Intermediate: 1-Methylcyclobutane-1-amine

The initial and critical step is the efficient conversion of the commercially available or readily synthesized methyl N-(1-methylcyclobutyl)carbamate to the free amine. This is typically achieved through basic hydrolysis.

Reaction Scheme:

Protocol 4.1: Basic Hydrolysis of Methyl N-(1-methylcyclobutyl)carbamate

| Parameter | Value | Notes |

| Reactants | Methyl N-(1-methylcyclobutyl)carbamate (1.0 eq), Potassium Hydroxide (10.0 eq) | A large excess of base drives the reaction to completion. |

| Solvent | 20% Aqueous Ethanol | The mixed solvent system ensures solubility of both the starting material and the product.[4] |

| Temperature | Reflux (approx. 80-90 °C) | Provides the necessary energy for carbamate hydrolysis. |

| Reaction Time | 24 hours | Monitor by TLC or LC-MS for disappearance of starting material. |

| Work-up | 1. Evaporation of ethanol.2. Extraction with a non-polar organic solvent (e.g., diethyl ether).3. Drying of the organic phase (e.g., over anhydrous sodium sulfate).4. Evaporation of the solvent. | Standard liquid-liquid extraction to isolate the amine product.[5] |

| Purification | Distillation under reduced pressure or chromatography if necessary. | The product is often of high purity after work-up. |

Causality and Insights: The use of a strong base like potassium hydroxide is essential for the saponification of the carbamate ester. The aqueous ethanol solvent system is a practical choice, as it solubilizes both the relatively non-polar carbamate and the ionic hydroxide, facilitating an efficient reaction.[4][5] Refluxing for an extended period ensures complete conversion.

Part II: Synthesis of a Representative Kinase Inhibitor Scaffold

With the key amine intermediate in hand, we can proceed with the synthesis of a JAK inhibitor. The following protocol outlines a plausible, multi-step synthesis of a ruxolitinib analogue, demonstrating the incorporation of the 1-methylcyclobutyl moiety.

Diagram 2: Synthesis of a Ruxolitinib Analogue

Caption: Key steps in the synthesis of a ruxolitinib analogue.

Protocol 4.2: Synthesis of the Pyrrolo[2,3-d]pyrimidine Core

The core heterocyclic scaffold is typically assembled via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[6][7][8][9][10]

| Parameter | Value | Notes |

| Reactants | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq) | The pyrazole boronic ester is a common coupling partner. |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) | A standard and effective catalyst for Suzuki couplings. |

| Base | Aqueous Sodium Carbonate (2.0 M solution, 2.0 eq) | Essential for the transmetalation step in the catalytic cycle. |

| Solvent | 1,4-Dioxane or a similar aprotic solvent. | A common solvent for Suzuki reactions. |

| Temperature | 100 °C | Elevated temperature is typically required for this coupling. |

| Reaction Time | 1-2 hours | Monitor by TLC or LC-MS. |

| Work-up & Purification | Standard aqueous work-up followed by column chromatography. | To isolate the pure coupled product. |

Expert Insights: The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds between aromatic systems.[6][7] The choice of palladium catalyst, ligand, and base can be critical and may require optimization depending on the specific substrates.

Protocol 4.3: Michael Addition for Final Assembly

The final step involves the conjugate addition of the pyrrolo[2,3-d]pyrimidine core to an activated alkene bearing the 1-methylcyclobutyl group. This is a classic Michael addition reaction.

| Parameter | Value | Notes |

| Reactants | 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), (E)-3-(1-methylcyclobutyl)acrylonitrile (1.2 eq) | The acrylonitrile is the Michael acceptor. |

| Base | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) | A strong, non-nucleophilic base to deprotonate the pyrimidine nitrogen. |

| Solvent | Acetonitrile (MeCN) | A polar aprotic solvent suitable for this reaction. |

| Temperature | Room Temperature | The reaction often proceeds efficiently at ambient temperature. |

| Reaction Time | 18-24 hours | Monitor by TLC or LC-MS. |

| Work-up & Purification | Evaporation of solvent followed by flash column chromatography. | To isolate the final pure kinase inhibitor. |

Self-Validating System: The success of each step can be rigorously validated using standard analytical techniques. 1H and 13C NMR spectroscopy will confirm the structural integrity of the intermediates and the final product. High-resolution mass spectrometry (HRMS) will verify the elemental composition. Purity can be assessed by HPLC.

Conclusion

Methyl N-(1-methylcyclobutyl)carbamate serves as a valuable and accessible starting material for the synthesis of advanced kinase inhibitors featuring the 1-methylcyclobutyl moiety. The protocols outlined in this guide provide a robust framework for the preparation of these complex molecules. The strategic incorporation of this three-dimensional scaffold is a testament to the evolving principles of modern drug design, where enhanced potency, selectivity, and favorable pharmacokinetic properties are paramount. The continued exploration of such unique building blocks will undoubtedly pave the way for the next generation of targeted therapeutics.

References

-

Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. Bioorganic & Medicinal Chemistry Letters, 2022. [Link]

-

Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID-19. Archiv der Pharmazie, 2022. [Link]

-

Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus kinase 2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2016. [Link]

-

The Significance of Pyrrolo[2,3-d]Pyrimidines in Pharmaceutical Synthesis. Pharmaceutical Synthesis Insights, 2023. [Link]

-

Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 2021. [Link]

-

Synthesis of orthogonally protected 1-methylcyclobutane-1,3-diamines. American Chemical Society, 2021. [Link]

-

Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 2023. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

Solution-phase parallel synthesis of ruxolitinib-derived Janus kinase inhibitors via copper-catalyzed azide-alkyne cycloaddition. ACS Combinatorial Science, 2015. [Link]

-

Synthesis of methyl 1-methylcyclobutane carboxylate. PrepChem. [Link]

-

Basic hydrolysis of methyl carbamates to amines: p-(trans-4-Heptylcyclohexyl) aniline. Organic Syntheses, 1988. [Link]

-

Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science, 2021. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. Molecules, 2015. [Link]

-

Suzuki-type Pd(0) coupling reactions in the synthesis of 2-arylpurines as Cdk inhibitors. Bioorganic & Medicinal Chemistry Letters, 2004. [Link]

-

Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 2022. [Link]

-

Basic hydrolysis of methyl carbamates to amines. Internet Archive. [Link]

Sources

- 1. Synthesis of orthogonally protected 1-methylcyclobutane-1,3-diamines | Poster Board #3423 - American Chemical Society [acs.digitellinc.com]

- 2. Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Basic hydrolysis of methyl carbamates to amines : John Harry MacMillan Ph.D. : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

- 5. server.ccl.net [server.ccl.net]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki-type Pd(0) coupling reactions in the synthesis of 2-arylpurines as Cdk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Introduction: A Strategic Union of Stability and Structure

An Application Guide to Cyclobutyl Carbamate Linkers in Medicinal Chemistry

In the landscape of modern drug discovery, the carbamate functional group is a cornerstone moiety, valued for its exceptional chemical and proteolytic stability.[1][2] Organic carbamates serve as versatile peptide bond surrogates, enhancing cell permeability and participating in crucial hydrogen bonding interactions with biological targets.[2][3] When this robust functional group is paired with a cyclobutyl ring—a compact, three-dimensional, and metabolically resilient scaffold—a powerful linker emerges for medicinal chemistry.[4][5] The cyclobutyl carbamate linker offers a unique combination of conformational constraint, improved metabolic stability, and the ability to serve as a non-classical bioisostere, making it an increasingly valuable tool for researchers, scientists, and drug development professionals.[4][6]

This guide provides a detailed exploration of cyclobutyl carbamate linkers, moving beyond a simple recitation of facts to explain the causality behind their design and application. We will delve into their synthesis, diverse applications in drug design—from small molecule inhibitors to complex antibody-drug conjugates (ADCs)—and provide detailed protocols for their implementation and analysis.

Part 1: Physicochemical Properties and Design Rationale

The strategic advantage of a cyclobutyl carbamate linker lies in the synergistic combination of the properties of its two core components.

The Cyclobutyl Moiety: More Than Just a Spacer

The cyclobutane ring is not merely an inert scaffold; its distinct stereoelectronic properties are leveraged to solve common challenges in drug design.[5]

-

Metabolic Stability: The high s-character of its C-H bonds and the inherent strain of the ring make it resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[5] This can significantly extend a drug's half-life.

-

Conformational Rigidity: Unlike flexible alkyl chains, the puckered structure of the cyclobutane ring introduces a degree of conformational restriction.[4] This pre-organizes the molecule for optimal binding to its target, potentially increasing potency and reducing off-target effects.

-

Bioisosteric Replacement: The cyclobutyl group can serve as a bioisostere for other functionalities, such as gem-dimethyl groups, phenyl rings, or larger cyclic systems.[4][6][7] This substitution can improve pharmacokinetic properties by increasing the fraction of sp3 carbons (Fsp3), which often correlates with better solubility and reduced promiscuity.[8]

-

Vectorial Orientation: The defined geometry of the cyclobutane ring allows for precise spatial orientation of pharmacophoric groups, enabling more effective interactions within a target's binding pocket.[5]

The Carbamate Linker: A Stable and Interactive Bridge

The carbamate group provides the chemical foundation for the linker, offering stability and functionality.[1][3]

-

Proteolytic Resistance: As an "amide-ester hybrid," the carbamate bond is significantly more stable against enzymatic hydrolysis by proteases than a standard peptide bond.[2][3]

-

Hydrogen Bonding: The carbamate's N-H and carbonyl groups are excellent hydrogen bond donors and acceptors, respectively, allowing the linker itself to contribute to target binding affinity.[2]

-

Modulable Stability: While generally stable, the carbamate's hydrolysis rate can be tuned by modifying its electronic environment, a feature exploited in prodrug and cleavable linker design.[3][9]

Logical Framework for Employing Cyclobutyl Carbamate Linkers

The decision to use a cyclobutyl carbamate linker is driven by a clear set of design objectives aimed at optimizing a drug candidate's profile.

Caption: Design rationale for using cyclobutyl carbamate linkers.

Part 2: Synthesis of Cyclobutyl Carbamate Building Blocks and Linkers

The synthesis of molecules containing cyclobutyl carbamate linkers relies on well-established organic chemistry principles. The general approach involves coupling a cyclobutane-containing alcohol or amine with a suitable reagent to form the carbamate, which is then incorporated into the final molecule.

General Synthetic Workflow

The following workflow outlines the primary pathways for synthesizing and incorporating these linkers.

Caption: Key synthetic routes to cyclobutyl carbamate conjugates.

Protocol 1: Synthesis of a Boc-Protected Cyclobutanol Building Block

This protocol describes the synthesis of a common building block, tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate, which can be further functionalized.[10]

Objective: To synthesize a versatile cyclobutane building block with orthogonal protecting groups suitable for further elaboration.

Materials:

-

1-aminocyclobutanecarboxylic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane, Water

-

Borane tetrahydrofuran complex (BH₃·THF)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc), Hexanes

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Boc Protection of the Amine:

-

Dissolve 1-aminocyclobutanecarboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous NaOH.

-

Cool the solution to 0 °C in an ice bath.

-

Add Boc₂O (1.1 eq) portion-wise while stirring vigorously.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Causality: The basic conditions deprotonate the amino acid, and the resulting amine attacks the electrophilic carbonyl of Boc₂O to form the stable tert-butyloxycarbonyl (Boc) protected carbamate.[11]

-

-

Acidification and Extraction:

-

Acidify the reaction mixture to pH 2-3 with 1M HCl.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield Boc-1-aminocyclobutanecarboxylic acid.

-

-

Reduction of the Carboxylic Acid:

-

Dissolve the product from step 2 in anhydrous THF under an inert atmosphere (e.g., Argon).

-

Cool the solution to 0 °C.

-

Slowly add BH₃·THF (2.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

-

Causality: Borane is a selective reducing agent that efficiently reduces the carboxylic acid to a primary alcohol without affecting the sterically hindered and less reactive Boc-carbamate.

-

-

Quenching and Workup:

-

Cool the reaction to 0 °C and slowly quench by adding methanol dropwise until gas evolution ceases, followed by 1M HCl.

-

Extract the product with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over MgSO₄, and concentrated.

-

-

Purification:

-

Purify the crude product by flash column chromatography (e.g., silica gel, gradient elution with hexanes/ethyl acetate) to yield pure tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate.

-

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity, ensuring it is suitable for subsequent reactions.

Part 3: Applications in Medicinal Chemistry

The unique properties of cyclobutyl carbamate linkers have led to their successful application in several areas of drug development.

Case Study 1: Linkers in Antibody-Drug Conjugates (ADCs)

In ADCs, the linker is a critical component that must remain stable in systemic circulation but efficiently release the cytotoxic payload inside the target cancer cell.[12] The cyclobutyl group can enhance the stability of linkers, preventing premature drug release.

In one study, a cyclobutyl-containing disulfide linker was used to deliver a pyrrolobenzodiazepine (PBD) dimer payload. Pharmacokinetic studies showed that the cyclobutyl-containing ADC effectively delivered the potent PBD dimer to the tumor. In contrast, a cyclopropyl-containing analogue released an ineffective metabolite, highlighting the significant impact of the small carbocycle on linker stability and efficacy.[12] While this example uses a disulfide for cleavage, the carbamate is often used to attach the linker to the payload, as seen in the widely used Val-Cit-PABC system.[13][14] A cyclobutyl group can be incorporated into such a system to modulate its properties.

Mechanism: Lysosomal Cleavage of a Peptide-Cyclobutyl Carbamate Linker

Caption: Payload release mechanism for an ADC with a cleavable linker.

Case Study 2: Scaffolds for Small Molecule Inhibitors

The development of the HCV NS3/4A protease inhibitor boceprevir provides a compelling example of using a cyclobutyl moiety to optimize a drug candidate.[1] During the lead optimization process, a cyclobutyl group was incorporated at the P1 position of the inhibitor. This, combined with a carbamate functionality, led to compound 289 , a direct ancestor of boceprevir with a Ki of 76 nM.[2] The cyclobutyl group provided an optimal fit into the S1 pocket of the protease, demonstrating its utility in fine-tuning ligand-receptor interactions.[2]

Data Presentation: Impact of Small Rings on Linker Stability

| Linker Component | Context | Observed Stability/Outcome | Reference |

| Cyclobutyl | ADC with PBD Dimer Payload | Effectively delivered active payload to tumor | [12] |

| Cyclopropyl | ADC with PBD Dimer Payload | Released an ineffective thiol catabolite in tumor | [12] |

| Val-Cit Peptide | General ADC Linker | Stable in human plasma but susceptible to cleavage by mouse carboxylesterase (Ces1C) | [12][13] |

This table illustrates the profound impact that subtle structural changes, such as the size of a cycloalkyl ring, can have on the in vivo processing and ultimate efficacy of a complex therapeutic.

Part 4: Stability and Cleavage Protocols

Assessing the stability of a linker is a critical step in drug development. The following protocol provides a framework for evaluating the hydrolytic or enzymatic cleavage of a cyclobutyl carbamate linker in vitro.

Protocol 2: In Vitro Linker Stability Assay in Plasma

Objective: To quantify the stability of a cyclobutyl carbamate-linked compound in human plasma over time.

Trustworthiness: This protocol establishes a self-validating system by including positive and negative controls and relying on sensitive LC-MS/MS quantification to ensure data reliability.

Materials:

-

Test compound (cyclobutyl carbamate-linked molecule)

-

Control compound (a known stable analogue or a known labile compound)

-

Human plasma (frozen, pooled)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)

-

Internal standard (IS) (a structurally similar, stable compound)

-

LC-MS/MS system

Procedure:

-

Preparation:

-

Thaw human plasma at 37 °C.

-

Prepare stock solutions of the test compound, control, and internal standard in DMSO (e.g., 10 mM).

-

Create a working solution of the test compound by diluting the stock solution in PBS to a suitable concentration (e.g., 100 µM).

-

-

Incubation:

-

Pre-warm plasma and PBS to 37 °C in a shaking water bath.

-

Initiate the reaction by adding a small volume of the compound working solution to the plasma to achieve a final concentration of 1-5 µM. Ensure the final DMSO concentration is <0.5%.

-

At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes, 24 hours), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

-

Causality: The 37 °C incubation mimics physiological temperature, allowing plasma esterases and other enzymes to act on the linker. Time-course sampling is essential to determine the rate of degradation.

-

-

Quenching and Protein Precipitation:

-

Immediately add the withdrawn aliquot to a tube containing 3-4 volumes of ice-cold ACN with the internal standard (e.g., 150 µL ACN + IS).

-

Vortex vigorously for 1 minute to stop the enzymatic reaction and precipitate plasma proteins.

-

Causality: Cold acetonitrile denatures the plasma enzymes, instantly halting any further degradation of the test compound. The internal standard is added at this stage to control for variations in sample processing and instrument response.

-

-

Sample Processing:

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new set of vials or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.

-

The amount of parent compound remaining at each time point is determined by comparing its peak area ratio (to the internal standard) against a calibration curve.

-

-

Data Analysis:

-

Plot the percentage of the parent compound remaining versus time.

-

Calculate the half-life (t₁/₂) of the compound in plasma from the slope of the natural logarithm of the concentration versus time plot.

-

Conclusion

Cyclobutyl carbamate linkers represent a sophisticated and highly effective tool in the medicinal chemist's arsenal. By merging the proteolytic and chemical robustness of the carbamate group with the unique conformational and metabolic advantages of the cyclobutane ring, these linkers provide a pathway to developing therapeutics with improved pharmacokinetic and pharmacodynamic profiles. From enhancing the stability of ADCs to optimizing the fit of small molecule inhibitors, the applications are both current and expanding. The protocols and rationale presented here offer a foundation for the logical design, synthesis, and evaluation of next-generation therapeutics incorporating this powerful structural motif.

References

-

Scott, J. S., et al. (2024). Accelerated Discovery of Carbamate Cbl-b Inhibitors Using Generative AI Models and Structure-Based Drug Design. Journal of Medicinal Chemistry, 67(16), 14210-14233. [Link]

-

Su, D., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

- Ponte, J. F., et al. (2015). Methylene carbamate linkers for use with targeted-drug conjugates.

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

-

Asymmetric Synthesis. (2018). Protecting Groups for Amines – Carbamates. Master Organic Chemistry. [Link]

-

Wessig, P., & Müller, G. (2015). Bicyclobutanes: From Curiosities to Versatile Reagents and Covalent Warheads. Angewandte Chemie International Edition, 54(44), 12890-12911. [Link]

-

Isidro-Llobet, A., et al. (2019). Amino Acid-Protecting Groups. MDPI. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

-

Kumar, V., & Singh, P. (2010). Application of organic carbamates in drug design. Part 1: Anticancer agents. Mini-Reviews in Medicinal Chemistry, 10(1), 51-68. [Link]

-

Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal. [Link]

-

Góngora-Benítez, M., et al. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. Molecules, 28(8), 3569. [Link]

-

van der Velden, J. L. J., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Chemistry–A European Journal, 28(14), e202104273. [Link]

-

van der Velden, J. L. J., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PMC. [Link]

-

SigutLabs. (2025). Exploring Self-Immolative Linkers in ADCs: Beyond the Classics. SigutLabs. [Link]

-

Zhang, Z., et al. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. [Link]

-

Turel, I., & Kljun, J. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 27(19), 3124-3148. [Link]

-

Mindt, T. L., et al. (2018). Synthesis of highly functional carbamates through ring-opening of cyclic carbonates with unprotected α-amino acids in water. Green Chemistry, 20(2), 354-359. [Link]

-

Li, Y. (2012). Design of cleavable linkers and applications in chemical proteomics. mediaTUM. [Link]

-

Wikipedia. Bioisostere. Wikipedia. [Link]

-

Wang, Y., et al. (2023). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv. [Link]

-

Breunig, M., et al. (2014). Cleavable carbamate linkers for controlled protein delivery from hydrogels. Journal of Controlled Release, 183, 118-125. [Link]

-

Combinatorial Chemistry Review. (2020). Carbamates and Amines Linker. Combinatorial Chemistry Review. [Link]

-

An, D., & Fu, Y. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Pharmaceuticals, 16(11), 1604. [Link]

-

Bargh, J. D., et al. (2019). Cleavable linkers in antibody–drug conjugates. Chemical Society Reviews, 48(16), 4361-4374. [Link]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. Bioisostere - Wikipedia [en.wikipedia.org]

- 8. Bioisosteres | TCI EUROPE N.V. [tcichemicals.com]

- 9. Cleavable carbamate linkers for controlled protein delivery from hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemscene.com [chemscene.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

Technical Support Center: Purification of Methyl N-(1-methylcyclobutyl)carbamate

This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of methyl N-(1-methylcyclobutyl)carbamate. The protocols and insights are designed to address common challenges encountered during post-reaction workup and isolation, ensuring high purity and yield of the final compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions and issues that arise during the purification of carbamates.

Q1: My initial workup after synthesis resulted in a low yield of crude product. What are the most likely causes?

A1: Low crude yield typically points to issues during the reaction or the initial extraction phase. Key factors include:

-

Incomplete Reaction: The carbamoylation reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of the starting amine.

-

Carbamate Hydrolysis: Carbamates can be susceptible to hydrolysis, particularly under strong basic or acidic conditions, which reverts them to the parent amine and carbon dioxide.[1][2] Ensure your aqueous workup is performed under neutral or mildly acidic/basic conditions and preferably at reduced temperatures (e.g., 0-4°C) to minimize degradation.[1]

-

Emulsion Formation: During liquid-liquid extraction, emulsions can form, trapping the product in the interfacial layer. This can be mitigated by adding brine (saturated NaCl solution) or by filtering the mixture through a pad of Celite.

-

Product Solubility: The product may have partial solubility in the aqueous layer. Back-extracting the aqueous layer with your organic solvent one or two more times can help recover dissolved product.

Q2: The NMR spectrum of my "purified" product shows persistent unknown peaks. What are the most common impurities?

A2: Common impurities in carbamate synthesis stem from side reactions or unreacted starting materials.[3] These may include:

-

Unreacted 1-methylcyclobutylamine: The starting amine is a common impurity.

-

Urea Byproducts: If ammonia is present as a contaminant or if the reaction conditions are harsh, symmetrical ureas can form from the reaction of the intermediate isocyanate with the starting amine.

-

Over-alkylation Products: If alkyl halides are used in a one-pot synthesis, N-alkylation can sometimes occur.[4]

-

Reagent-Related Impurities: Reagents like diphenylphosphoryl azide (DPPA), if used in a Curtius rearrangement approach, can be difficult to remove due to their high boiling points.[2][5]

Q3: My compound appears to be degrading during column chromatography on silica gel. Why is this happening and what can I do?

A3: Carbamate degradation on silica gel is a known issue, often caused by the acidic nature of standard silica. The amine-like nitrogen in the carbamate can interact strongly with the acidic silanol groups, leading to tailing and, in some cases, hydrolysis.

-

Solution 1: Neutralize the Silica: Prepare a slurry of your silica gel in the mobile phase containing a small amount of a volatile base, such as triethylamine (~0.1-1.0%). This deactivates the acidic sites.

-

Solution 2: Use an Alternative Stationary Phase: Consider using neutral alumina or a deactivated (e.g., C18) reversed-phase silica gel for your chromatography.[6]

-

Solution 3: Minimize Contact Time: Use flash chromatography rather than gravity chromatography to reduce the time the compound spends on the column.

Q4: I am having trouble finding a good single solvent for recrystallization. What should I do?

A4: It is common for a single solvent to not be ideal. The solution is to use a binary solvent system.

-

Dissolve your crude compound in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.

-

Slowly add a "poor" solvent (one in which it is sparingly soluble, also known as an anti-solvent) dropwise until the solution becomes faintly cloudy (turbid).

-

Add a drop or two of the "good" solvent to redissolve the precipitate and clarify the solution.

-

Allow the solution to cool slowly. Crystals should form as the solubility decreases.

A common system for moderately polar compounds like carbamates is Ethyl Acetate/Hexane or Dichloromethane/Hexane.

Part 2: Troubleshooting Purification Workflows

This section provides detailed troubleshooting guides for specific purification techniques in a question-and-answer format.

Workflow 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[1] It relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Q: My compound "oiled out" instead of crystallizing upon cooling. What does this mean and how can I fix it?

A: "Oiling out" occurs when the solute's solubility is so high that it separates from the solution as a liquid phase rather than a solid crystal lattice. This often happens when the solution is supersaturated or cools too quickly.

-

Likely Cause: The boiling point of the solvent is higher than the melting point of your compound, or the solution is too concentrated.

-

Suggested Solution:

-